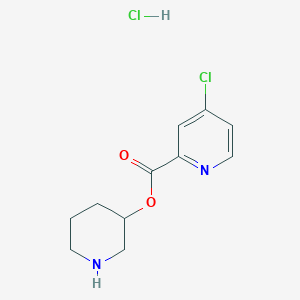

3-Piperidinyl 4-chloro-2-pyridinecarboxylate hydrochloride

Description

Properties

IUPAC Name |

piperidin-3-yl 4-chloropyridine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2.ClH/c12-8-3-5-14-10(6-8)11(15)16-9-2-1-4-13-7-9;/h3,5-6,9,13H,1-2,4,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKHYYUNSOQQHMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC(=O)C2=NC=CC(=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-chloro-2-pyridinecarboxylic acid derivatives

The precursor 4-chloro-2-pyridinecarboxylic acid or its esters are prepared via chlorination and oxidation steps starting from 2-methylpyridine derivatives. For example, 4-chloro-2-methylpyridine-N-oxide can be synthesized by treating 2-methyl-4-nitropyridine-N-oxide with concentrated hydrochloric acid under elevated temperature (120–250°C) in an autoclave for 8 to 30 hours. After pH adjustment and extraction, the product is isolated with yields ranging from 34.5% to 39.4% and high purity (>97% by HPLC).

Esterification with Piperidinyl Alcohol

The key esterification step involves reacting 4-chloro-2-pyridinecarboxylic acid with 3-piperidinyl alcohol or a related piperidinyl ethyl alcohol derivative. This reaction is typically mediated by coupling agents such as dicyclohexylcarbodiimide (DCC) and catalyzed by 4-dimethylaminopyridine (DMAP). The reaction is conducted in an aprotic organic solvent like dichloromethane at ambient temperature. The general reaction scheme is:

$$

\text{4-chloro-2-pyridinecarboxylic acid} + \text{3-piperidinyl alcohol} \xrightarrow[\text{DMAP}]{\text{DCC, CH}2\text{Cl}2}} \text{3-piperidinyl 4-chloro-2-pyridinecarboxylate}

$$

Following ester formation, treatment with hydrochloric acid in an appropriate solvent yields the hydrochloride salt, enhancing solubility and stability.

Industrial Scale Synthesis

Industrial preparations optimize the above laboratory procedures for scale and efficiency. Continuous flow reactors and automated systems are employed to improve reaction control, yield, and reproducibility. The coupling step may be adapted to continuous processes, with careful control of temperature, pH, and stoichiometry to maximize purity and minimize by-products.

After synthesis, the crude ester is purified by standard organic methods such as extraction, washing, and recrystallization. Chromatographic techniques (e.g., silica gel column chromatography) are employed to achieve high purity. The hydrochloride salt is often isolated by precipitation upon acidification. Analytical methods including HPLC, LC-MS, and NMR spectroscopy confirm the structure and purity of the final product.

The chlorination and oxidation steps to form the pyridinecarboxylate precursor require careful control of temperature and reaction time to optimize yield and purity.

The coupling reaction benefits from catalytic amounts of DMAP to accelerate ester formation and improve yield.

The hydrochloride salt form improves the compound’s solubility and stability, which is crucial for pharmaceutical applications.

Industrial processes emphasize continuous flow techniques to enhance reproducibility and reduce reaction times.

The compound’s molecular structure, featuring a piperidine ring linked to a chloropyridine carboxylate, allows for further chemical modifications, which are valuable in drug development.

The preparation of 3-piperidinyl 4-chloro-2-pyridinecarboxylate hydrochloride involves a multi-step synthetic route starting from chlorinated pyridine derivatives, followed by esterification with a piperidinyl alcohol and conversion to the hydrochloride salt. Laboratory methods rely on carbodiimide-mediated coupling in organic solvents, while industrial methods optimize these reactions for scale and efficiency using continuous flow technology. Purification and characterization techniques ensure high purity, making this compound a valuable intermediate in pharmaceutical chemistry.

This synthesis approach is well-documented in patent literature and chemical supplier data, providing a reliable framework for researchers and manufacturers working with this compound.

Chemical Reactions Analysis

Types of Reactions

3-Piperidinyl 4-chloro-2-pyridinecarboxylate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The piperidine ring can undergo oxidation to form piperidones or reduction to form piperidines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base such as potassium carbonate (K2CO3).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include various substituted pyridine derivatives.

Oxidation Reactions: Products include piperidones.

Reduction Reactions: Products include piperidines.

Scientific Research Applications

Medicinal Chemistry

3-Piperidinyl 4-chloro-2-pyridinecarboxylate hydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential as:

- Antimicrobial Agents : Some studies indicate that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, a derivative was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

- Anticancer Compounds : Research has highlighted its potential in developing anticancer agents. A specific study demonstrated that certain analogs could induce apoptosis in cancer cell lines, suggesting a pathway for therapeutic development .

Agrochemicals

The compound also finds applications in agriculture as an intermediate for synthesizing herbicides and pesticides. Its derivatives have been shown to possess herbicidal activity against common weeds, offering a potential avenue for developing environmentally friendly agricultural chemicals .

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of this compound revealed that one derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Properties

In vitro testing on cancer cell lines demonstrated that a derivative of this compound reduced cell viability by 50% at a concentration of 10 µM after 48 hours of exposure. This indicates its potential role in cancer therapy.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 3-Piperidinyl 4-chloro-2-pyridinecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its precise mechanism of action .

Comparison with Similar Compounds

2-(4-Piperidinyl)ethyl 4-Chloro-2-Pyridinecarboxylate Hydrochloride

Piperidino(3-Piperidinyl)methanone Hydrochloride

- Molecular Formula : C₁₁H₂₀N₂O·HCl

- Molecular Weight : 232.74 g/mol

- CAS : 40576-21-4

- Key Difference: Replaces the pyridinecarboxylate group with a methanone bridge.

Methyl 4-Chloro-2-Pyridinecarboxylate Hydrochloride

- Molecular Formula: C₇H₇Cl₂NO₂

- Molecular Weight : 208.04 g/mol

- CAS : 176977-85-8

- Key Difference: Substitutes the 3-piperidinyl ester with a methyl ester.

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Salt Form | Solubility (Polar Solvents) | Melting Point (°C) |

|---|---|---|---|---|

| 3-Piperidinyl 4-chloro-2-pyridinecarboxylate hydrochloride | 305.21 | Hydrochloride | High | Not reported |

| Piperidino(3-piperidinyl)methanone hydrochloride | 232.74 | Hydrochloride | Moderate | 215–216 |

| Methyl 4-chloro-2-pyridinecarboxylate hydrochloride | 208.04 | Hydrochloride | High | Not reported |

Notes:

- The hydrochloride salt improves solubility across all compounds, but the piperidinyl group in the target compound may offer superior lipophilicity for biological interactions compared to methyl esters .

- Piperidino(3-piperidinyl)methanone hydrochloride has a documented melting point, suggesting higher crystallinity .

Biological Activity

3-Piperidinyl 4-chloro-2-pyridinecarboxylate hydrochloride is a synthetic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₁₁H₁₄ClN₃O₂

- Molecular Weight : 255.70 g/mol

- CAS Number : 1219949-52-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Modulation : The piperidine moiety is known to interact with neurotransmitter receptors, potentially influencing neurotransmission pathways.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, affecting cellular functions and signaling cascades.

Antimicrobial Activity

Research indicates that compounds similar to 3-Piperidinyl 4-chloro-2-pyridinecarboxylate exhibit significant antimicrobial properties. For instance, studies have shown that related pyridine derivatives possess antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens . This suggests potential applications in treating resistant bacterial infections.

Antitumor Activity

Pyridine derivatives have been reported to display antitumor activity. The structural characteristics of 3-Piperidinyl 4-chloro-2-pyridinecarboxylate may contribute to this effect by interfering with cancer cell proliferation and survival mechanisms. Preliminary studies suggest that similar compounds can induce apoptosis in various cancer cell lines .

Research Findings and Case Studies

A review of literature provides insights into the biological activities associated with this compound:

Q & A

Q. What are the critical considerations for designing a scalable synthesis route for 3-piperidinyl 4-chloro-2-pyridinecarboxylate hydrochloride?

- Methodological Answer : Focus on optimizing reaction parameters (e.g., solvent polarity, temperature, and catalyst selection) to enhance yield and purity. For example, using dichloromethane as a solvent (common in piperidine derivatives, as in ) can improve nucleophilic substitution efficiency. Monitor reaction progress via thin-layer chromatography (TLC) and validate intermediates using H NMR (as in ). Purification via recrystallization or column chromatography is recommended to remove unreacted starting materials and byproducts .

Q. How can researchers ensure the purity of this compound post-synthesis?

- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection (e.g., 206 nm) to quantify purity, as demonstrated for structurally similar compounds (). Cross-validate results with H NMR to detect residual solvents (e.g., acetone at 0.2% in ) and mass spectrometry (LC/MS) to confirm molecular ion peaks ([M+H]) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Follow OSHA-compliant guidelines: use fume hoods, wear nitrile gloves, protective eyewear, and lab coats. Avoid skin contact and inhalation, as highlighted in safety data sheets for related piperidine hydrochlorides ( ). Store the compound in airtight containers at 2–8°C, protected from light and moisture () .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction pathways for modifying the piperidine-pyridine scaffold?

- Methodological Answer : Use quantum chemical calculations (e.g., density functional theory, DFT) to model transition states and intermediates. ICReDD’s approach () integrates reaction path searches with experimental feedback to optimize conditions. Tools like Gaussian or ORCA can predict regioselectivity in substitution reactions, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in stability data for this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via LC-MS/MS and compare with forced degradation studies (acid/base/oxidative stress). Statistical methods like Design of Experiments (DoE) ( ) can identify critical factors (e.g., pH, temperature) affecting stability .

Q. How can researchers elucidate the mechanism of unexpected byproduct formation during synthesis?

- Methodological Answer : Use tandem mass spectrometry (MS/MS) and C NMR to characterize byproducts. Isotopic labeling (e.g., H or N) can trace reaction pathways. For example, ’s analysis of oxidation products (pyridine N-oxides) provides a framework for identifying analogous byproducts .

Q. What advanced techniques validate the compound’s biological activity in receptor-binding assays?

- Methodological Answer : Perform radioligand displacement assays (e.g., using H-labeled ligands) to measure affinity for target receptors. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding kinetics. ’s studies on sulfonyl-piperidine derivatives offer a methodological template .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.